
VU0486846
Descripción general
Descripción
VU0486846 es un compuesto novedoso desarrollado como un modulador alostérico positivo del receptor muscarínico de acetilcolina M1. Este compuesto se basa en un núcleo de benzomorfolina y se ha optimizado para su eficacia en modelos cognitivos sin mostrar actividad agonista o toxicidad colinérgica . Ha mostrado ser prometedor en estudios preclínicos por sus posibles aplicaciones terapéuticas en trastornos cognitivos.
Métodos De Preparación
La síntesis de VU0486846 implica síntesis paralela iterativa y optimización química. . Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado. Los métodos de producción industrial probablemente involucrarían la ampliación de estas rutas sintéticas, asegurando la pureza y la consistencia del compuesto.
Análisis De Reacciones Químicas
VU0486846 se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Key Pharmacological Properties
- Potency : VU0486846 has an EC50 of approximately 0.31 μM for M1 PAM activity, indicating strong efficacy in enhancing receptor signaling without overstimulation .
- Agonist Activity : Exhibits weak partial agonist properties, which helps prevent adverse effects seen with full agonists .
- CNS Targeting : Demonstrates favorable pharmacokinetic properties, allowing effective central nervous system penetration, which is critical for treating neurodegenerative disorders .
Alzheimer’s Disease
Recent studies have highlighted this compound's potential in Alzheimer's disease models. In APP/PS1 transgenic mice, chronic administration of this compound resulted in:
- Reduction of Amyloid Beta Levels : Significant decreases in amyloid beta plaque burden were observed, suggesting a disease-modifying effect .
- Cognitive Improvement : Enhanced performance in cognitive tasks was noted, correlating with reduced neuroinflammatory responses as indicated by lower levels of activated microglia and astrocytes .
Cognitive Enhancement
Research indicates that this compound can reverse cognitive deficits associated with aging and other cognitive impairments:
- Memory Recovery : In various animal models, including those simulating schizophrenia and age-related cognitive decline, this compound has been shown to improve spatial and working memory performance significantly .
- Behavioral Modulation : The compound also demonstrated anxiolytic-like effects, further supporting its potential for broader applications in treating cognitive disorders .
Neuroinflammation Reduction
The ability of this compound to modulate neuroinflammation presents a novel avenue for therapeutic intervention:
- Microglial Activation : Studies have shown that treatment with this compound reduces markers of microglial activation (Iba1) and astrocyte activation (GFAP), indicating a potential mechanism for its protective effects against neurodegeneration .
Table 1: Summary of Preclinical Findings on this compound
Detailed Case Study Insights
In one notable study involving APP/PS1 mice, researchers administered this compound over eight weeks. The results indicated:
- Significant Decrease in Aβ Plaques : Quantitative analysis showed a marked reduction in plaque density.
- Cognitive Testing Improvements : Behavioral assessments revealed enhanced performance on tasks measuring memory and learning capabilities.
- Neuroinflammatory Markers : Post-mortem analysis indicated lower levels of Iba1-positive microglia and GFAP-positive astrocytes, suggesting reduced neuroinflammation linked to Aβ pathology .
Mecanismo De Acción
VU0486846 ejerce sus efectos uniéndose al receptor muscarínico de acetilcolina M1 y mejorando su actividad. Esta modulación alostérica positiva aumenta la respuesta del receptor a la acetilcolina sin activar directamente el receptor en sí . Los objetivos moleculares involucrados incluyen el receptor muscarínico de acetilcolina M1, y las vías afectadas son aquellas relacionadas con la cognición y la memoria.
Comparación Con Compuestos Similares
VU0486846 es único entre los compuestos similares debido a su alta selectividad y eficacia como un modulador alostérico positivo del receptor muscarínico de acetilcolina M1. Los compuestos similares incluyen otros moduladores alostéricos positivos del mismo receptor, como VU0357017 y VU0364572 . this compound destaca por su falta de toxicidad colinérgica y su robusta eficacia en modelos preclínicos.
Actividad Biológica
VU0486846 is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), which has shown promising potential in enhancing cognitive function and mitigating neurodegenerative processes associated with Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and effects observed in animal models.
Overview of M1 Muscarinic Acetylcholine Receptors
M1 mAChRs are crucial for cognitive processes such as learning and memory. Traditional agonists targeting these receptors often lead to significant side effects due to their direct activation of the receptor, which can cause cholinergic adverse events. This compound, however, operates as a PAM, enhancing the receptor's activity without directly activating it, thereby minimizing potential side effects while retaining therapeutic efficacy.
Pharmacological Profile
Key Characteristics:
- Selectivity: this compound is highly selective for the M1 receptor, with minimal activity at other muscarinic subtypes.
- Agonist Activity: Exhibits weak partial agonist activity in high-expression systems but functions primarily as a PAM in native tissues.
- Efficacy: Demonstrated robust procognitive efficacy in various behavioral models without inducing seizures or cholinergic side effects.
Table 1: Pharmacological Properties of this compound
Property | Value |
---|---|
EC50 (M1 PAM) | 0.31 μM |
EC50 (Weak Agonist) | 4.0 μM |
pEC50 (M1 PAM) | 6.53 ± 0.05 |
pEC50 (Weak Agonist) | 5.39 ± 0.07 |
CNS MPO Score | >5 |
This compound enhances cognitive function primarily through its action on M1 mAChRs in the brain. Studies indicate that it can reverse cognitive deficits induced by atypical antipsychotics like risperidone and improve performance in cognitive tasks such as the Morris water maze and novel object recognition tests.
Case Study: Effects on Alzheimer's Disease Models
In a study involving APP/PS1 mice, which model AD pathology:
- Treatment Regimen: Mice were treated with this compound for 8 weeks.
- Cognitive Improvement: Significant enhancements in cognitive performance were observed.
- Neuroinflammation Reduction: The treatment reduced markers of neuroinflammation, such as Iba1-positive microglia and GFAP-positive astrocytes, indicating a decrease in neuroglial activation associated with AD pathology.
Research Findings
Cognitive Enhancement:
- This compound improved cognitive abilities in both male and female APP/PS1 mice, with notable differences in response based on sex.
- Enhanced learning and memory were linked to a reduction in soluble Aβ oligomers and plaques in the hippocampus.
Neuroprotective Effects:
- The compound shifted amyloid precursor protein processing from amyloidogenic to non-amyloidogenic pathways by reducing β-secretase (BACE1) expression while increasing α-secretase (ADAM10) levels.
Table 2: Summary of Key Findings from APP/PS1 Mouse Studies
Study Aspect | Findings |
---|---|
Cognitive Tests | Improved performance |
Aβ Oligomer Levels | Reduced |
Microglial Activation | Decreased |
Treatment Duration | 8 weeks |
Propiedades
Número CAS |
1788055-11-7 |
---|---|
Fórmula molecular |
C25H28N4O3 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(2R)-N-[(1S,2S)-2-hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1 |
Clave InChI |
LZCHTDQRMCSDSE-ODGPQVTHSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NC(=O)[C@H]2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
SMILES canónico |
C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU-0486846; VU 0486846; VU0486846 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.